2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-4-8(6-9(13)5-7)12(17)18-14-10(15)2-3-11(14)16/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPWRDZPXREBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate typically involves the esterification of 3-bromo-5-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromo-5-methylbenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine-2,5-dione ring.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
- Substituted benzoates
- Oxidized or reduced derivatives of the pyrrolidine-2,5-dione ring
- Hydrolyzed products including 3-bromo-5-methylbenzoic acid and 2,5-dioxopyrrolidin-1-ol
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential anticonvulsant and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The pyrrolidine-2,5-dione ring is known to interact with calcium channels, which can influence cellular signaling pathways . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-methylbenzoate: Similar structure with a chlorine atom instead of bromine.
2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-methylbenzoate: Similar structure with a fluorine atom instead of bromine.
2,5-Dioxopyrrolidin-1-yl 3-iodo-5-methylbenzoate: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s pharmacokinetic properties and its ability to penetrate biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
